molecular formula C12H10N2O2 B15055659 Methyl [2,3'-bipyridine]-3-carboxylate

Methyl [2,3'-bipyridine]-3-carboxylate

Cat. No.: B15055659
M. Wt: 214.22 g/mol
InChI Key: YPXXBAVSCPHPDE-UHFFFAOYSA-N
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Description

Methyl [2,3’-bipyridine]-3-carboxylate is a bipyridine derivative, a class of compounds known for their extensive use in various fields such as coordination chemistry, catalysis, and materials science. Bipyridine derivatives are characterized by the presence of two pyridine rings connected by a single bond, which can coordinate with metal ions, making them valuable ligands in transition-metal catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including Methyl [2,3’-bipyridine]-3-carboxylate, typically involves coupling reactions. Common methods include:

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical methods and the use of sulfur and phosphorus compounds have also been explored to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl [2,3’-bipyridine]-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl [2,3’-bipyridine]-3-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing processes such as catalysis and electron transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [2,3’-bipyridine]-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and coordination properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-pyridin-3-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-5-3-7-14-11(10)9-4-2-6-13-8-9/h2-8H,1H3

InChI Key

YPXXBAVSCPHPDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=CN=CC=C2

Origin of Product

United States

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